5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrol-2-one class, characterized by a bicyclic framework fused with heterocyclic substituents. Its structure includes a 3,4-dichlorophenyl group at position 5, a 5-methyl-1,3,4-thiadiazole ring at position 1, and a thiophene-2-carbonyl moiety at position 2.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S2/c1-8-21-22-18(28-8)23-14(9-4-5-10(19)11(20)7-9)13(16(25)17(23)26)15(24)12-3-2-6-27-12/h2-7,14,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCULUGXHQKHNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex heterocyclic molecule with potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimicrobial effects, as well as its mechanism of action based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Anticancer Properties
Research has indicated that thiadiazole derivatives exhibit significant anticancer activity. The compound shares structural similarities with known anticancer agents due to the presence of the thiadiazole moiety.
- Mechanism of Action : Thiadiazole derivatives are known to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest. The compound has shown effectiveness against several cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers .
-
Case Studies :
- A study reported that derivatives similar to this compound demonstrated IC50 values ranging from 0.20 to 9 μM against various cancer cell lines, indicating potent cytotoxicity .
- Another investigation highlighted that compounds with a similar structure exhibited decreased viability in leukemia HL-60 and non-small lung carcinoma A549 cells .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Thiadiazole derivatives are recognized for their broad-spectrum activity against bacteria and fungi.
- In Vitro Studies :
- Compounds containing thiadiazole rings have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- The presence of the dichlorophenyl group enhances lipophilicity, which may contribute to improved membrane penetration and antimicrobial efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.20 | Induces apoptosis |
| Compound B | A549 | 9 | Cell cycle arrest |
| Compound C | HeLa | 2.58 | Inhibits migration |
Table 2: Antimicrobial Efficacy
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole A | E. coli | 32 μg/mL |
| Thiadiazole B | S. aureus | 16 μg/mL |
Scientific Research Applications
Scientific Research Applications
1. Antimicrobial Activity
Research indicates that compounds containing thiadiazole and thiophene moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics or antimicrobial agents .
2. Anticancer Properties
The structural components of this compound suggest potential anticancer activity. Preliminary studies have indicated that similar pyrrole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This compound may be investigated for its ability to target specific cancer pathways, particularly due to the presence of the dichlorophenyl group which has been associated with enhanced biological activity .
3. Anti-inflammatory Effects
Compounds with a similar structure have been studied for their anti-inflammatory effects. The presence of hydroxyl groups and heterocycles in the molecule may contribute to its ability to modulate inflammatory responses in vitro and in vivo. This opens avenues for research into treatments for chronic inflammatory diseases .
4. Neuroprotective Effects
There is emerging evidence that certain pyrrole derivatives can exhibit neuroprotective properties. This compound could potentially be explored for its effects on neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease due to its ability to cross the blood-brain barrier and modulate neuroinflammation .
Case Studies
Comparison with Similar Compounds
Core Pyrrol-2-one Derivatives
- 5-(4-Chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one () Key Difference: Substitution at the phenyl ring (4-chloro vs. 3,4-dichloro in the target compound).
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one ()
- Key Difference : Methoxy groups (electron-donating) replace chlorine atoms, and a 4-methylbenzoyl group substitutes the thiophene-carbonyl.
- Impact : Reduced electrophilicity and altered solubility profile due to methoxy groups; the methylbenzoyl moiety may decrease metabolic stability compared to the thiophene-carbonyl group .
Table 1: Comparative Physicochemical Data
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
The compound can be synthesized via base-assisted cyclization of precursor molecules, followed by purification using column chromatography (e.g., gradients of ethyl acetate/petroleum ether) or recrystallization from ethanol. Optimization strategies include:
- Temperature control : Maintaining precise reaction temperatures (e.g., reflux conditions) to minimize side products.
- Solvent selection : Using ethanol or DMF-EtOH mixtures for recrystallization to improve crystal purity and yield .
- Catalyst screening : Testing bases like KOH or DBU to enhance cyclization efficiency. Reported yields for analogous compounds range from 44% to 86%, depending on substituent reactivity .
Q. Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?
Critical techniques include:
- 1H/13C NMR : Analyze chemical shifts for aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 160–180 ppm). For example, hydroxyl protons may appear as broad singlets near δ 5.0–6.0 ppm .
- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy. Discrepancies in expected vs. observed peaks may indicate incomplete purification or degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Conflicting data (e.g., unexpected NMR peaks or HRMS adducts) require:
- Multi-technique validation : Cross-reference NMR with FTIR and HRMS. For example, an unassigned carbonyl peak in NMR may correlate with a ketone stretch in FTIR .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding by obtaining single-crystal structures, as done for analogs in related studies .
- Dynamic NMR experiments : Assess rotational barriers or tautomerism if proton signals show temperature-dependent splitting .
Q. What experimental designs are suitable for studying substituent effects on bioactivity or physicochemical properties?
- Structural analogs synthesis : Replace substituents (e.g., dichlorophenyl with methoxyphenyl) and compare bioactivity. highlights that thiadiazole and furan moieties significantly alter electronic properties and binding affinity .
- Computational modeling : Perform DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) or docking studies to map interactions with biological targets. Coupled with experimental data, this approach was validated in fluorescence studies of maleimide derivatives .
- DoE (Design of Experiments) : Use response surface methodology to optimize reaction parameters (e.g., solvent polarity, temperature) and assess their impact on yield or purity, as demonstrated in flow-chemistry optimizations .
Q. How can low yields in multi-step syntheses be systematically addressed?
- Intermediate characterization : Isolate and characterize intermediates (e.g., via TLC or LC-MS) to identify yield-limiting steps. For example, aminophenyl-substituted intermediates in showed lower yields (44%) due to competing side reactions .
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for coupling steps or employ microwave-assisted synthesis to reduce reaction times and byproducts .
- Purification refinement : Use gradient chromatography (e.g., 1:3 to 2:1 ethyl acetate/PE) for challenging separations, particularly with polar substituents like hydroxyl or amino groups .
Methodological Notes
- Contradiction handling : Conflicting melting points (e.g., 161–164°C vs. 247–249°C in analogs) may arise from polymorphism. Use differential scanning calorimetry (DSC) to characterize thermal behavior .
- Safety protocols : Follow guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods), as outlined in safety data sheets for structurally similar compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
